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molecular formula C8H12O B095088 Spiro[2.5]octan-6-one CAS No. 15811-21-9

Spiro[2.5]octan-6-one

Cat. No. B095088
M. Wt: 124.18 g/mol
InChI Key: PXIGSUWVCSOFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359367B2

Procedure details

To a stirred solution of spiro[2.5]octan-6-one (prepared according to the procedure reported in US2008176926) (0.900 g, 7.25 mmol) in dimethylformamide (10 ml) at 5° C. was added sodium hydride (0.580 g, 60%, 14.50 mmol) under a nitrogen atmosphere over a period of 10 min and the resulting mixture was stirred for an additional 20 min at the same temperature. To this reaction mixture, diethylcarbonate (1.72 g, 14.50 mmol) was added at 5° C. and stirred for 1 h and then allowed to stir at room temperature for 2 h. The progress of the reaction was monitored by TLC. The reaction mixture was cooled to 0° C. and quenched with saturated ammonium chloride (10 ml) and diluted with water (30 ml). The resulting mixture was extracted with diethyl ether (2×20 ml), and the combined organic layer was washed with water (2×20 ml), dried over anhydrous sodium sulphate, filtered, and the solvent was removed under reduced pressure to obtain a crude product which was purified by flash chromatography over silica gel (100-200 mesh) using 1% ethyl acetate in hexane as eluent to yield the title compound (0.510 g, 35.9%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
1.72 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
35.9%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:3]2([CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]2)[CH2:2]1.[H-].[Na+].[CH2:12]([O:14][C:15](=O)[O:16]CC)[CH3:13]>CN(C)C=O>[O:9]=[C:6]1[CH2:7][CH2:8][C:3]2([CH2:2][CH2:1]2)[CH2:4][CH:5]1[C:15]([O:14][CH2:12][CH3:13])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC12CCC(CC2)=O
Step Two
Name
Quantity
0.58 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.72 g
Type
reactant
Smiles
C(C)OC(OCC)=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for an additional 20 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
to stir at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride (10 ml)
ADDITION
Type
ADDITION
Details
diluted with water (30 ml)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with diethyl ether (2×20 ml)
WASH
Type
WASH
Details
the combined organic layer was washed with water (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography over silica gel (100-200 mesh)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O=C1C(CC2(CC2)CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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